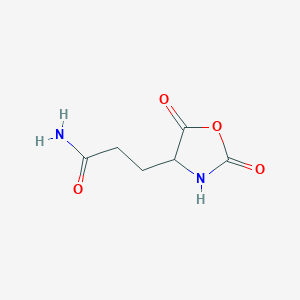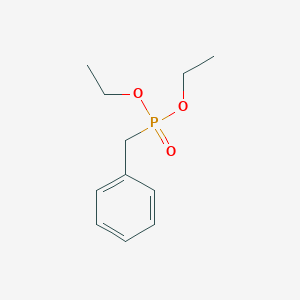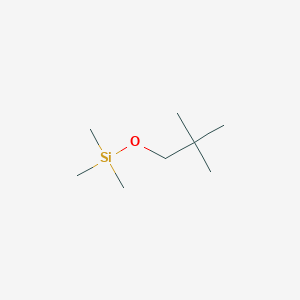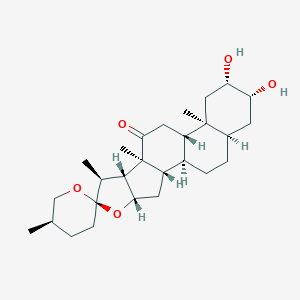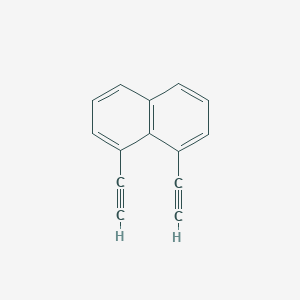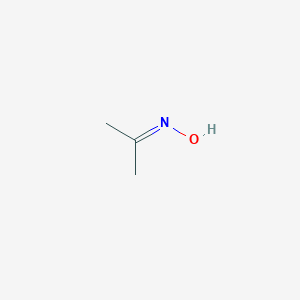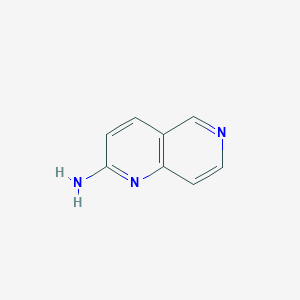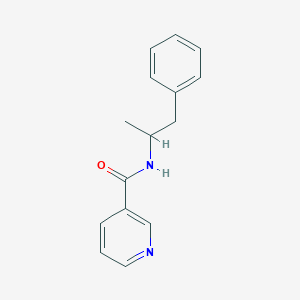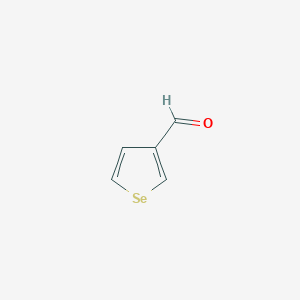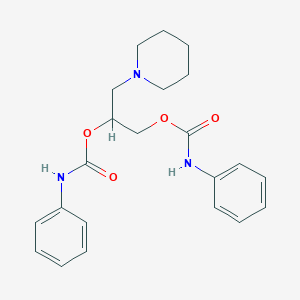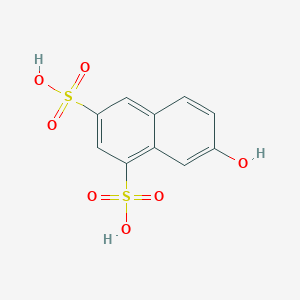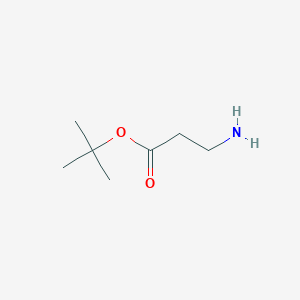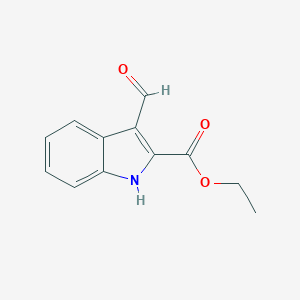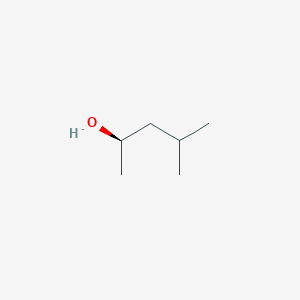
(R)-(-)-4-甲基-2-戊醇
描述
(R)-(-)-4-Methyl-2-pentanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. It is used as a fragrance ingredient and is part of a larger group of similar compounds that are reviewed for their toxicological and dermatological safety .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, (R)-2-Methylpentanol, which shares structural similarities with (R)-(-)-4-Methyl-2-pentanol, has been produced through a biocatalytic process. This process involves the enantiospecific reduction of racemic 2-methylvaleraldehyde using an evolved ketoreductase enzyme, which selectively reduces the (R)-enantiomer to the desired product . Although not directly about (R)-(-)-4-Methyl-2-pentanol, this study provides insight into the synthesis of similar branched chain saturated alcohols.
Molecular Structure Analysis
The molecular structure of compounds related to (R)-(-)-4-Methyl-2-pentanol has been characterized in studies such as the one on 3,4-dichloro-2-pentanol. Here, all four diastereomers were synthesized, and their stereochemistry was elucidated using X-ray crystallography. Complete NMR data was provided, which could be useful for structural elucidation of similar compounds .
Chemical Reactions Analysis
While specific chemical reactions of (R)-(-)-4-Methyl-2-pentanol are not detailed in the provided papers, the microbial production of (2R, 4R)-2,4-pentanediol through the enantioselective reduction of acetylacetone and stereoinversion of 2,4-pentanediol suggests that microorganisms can be used to induce specific stereochemical outcomes in the production of related alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-4-Methyl-2-pentanol are not directly reported in the provided papers. However, the toxicologic and dermatologic review of 2-methyl-4-phenylpentanol, a compound with a similar structure, includes data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, repeated dose, and genotoxicity . These properties are crucial for assessing the safety of fragrance materials and could be inferred to have relevance to (R)-(-)-4-Methyl-2-pentanol.
科学研究应用
“®-(-)-4-Methyl-2-pentanol”, also known as 4-Methylpentan-2-ol or Methyl isobutyl carbinol (MIBC), has several applications in different fields :
-
Mineral Flotation : MIBC is primarily used as a frother in mineral flotation . Frothers are surfactants that play a crucial role in mineral flotation by reducing the surface tension of the liquid. This makes it easier for air bubbles to form and carry the mineral particles to the surface, thereby enhancing the efficiency of the flotation process .
-
Lubricant Oil Additives Production : MIBC is used in the production of lubricant oil additives such as Zinc dithiophosphate . These additives are used to improve the performance of lubricating oils by providing them with anti-wear, antioxidant, and corrosion-resistant properties .
-
Solvent : MIBC is used as a solvent in various chemical reactions . Its ability to dissolve a wide range of organic compounds makes it useful in many industrial processes .
-
Organic Synthesis : MIBC is used in organic synthesis . Its chemical structure and properties can be utilized in the synthesis of various organic compounds .
-
Brake Fluid Manufacturing : MIBC is used in the manufacture of brake fluid . Brake fluids need to have specific properties such as high boiling points and low compressibility, and MIBC can contribute to these properties .
-
Plasticizer Precursor : MIBC is used as a precursor to some plasticizers . Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, such as plastics .
安全和危害
This involves studying the compound’s toxicity, its potential hazards, the precautions that need to be taken while handling it, and the first aid measures that need to be taken in case of exposure.
未来方向
This could involve potential applications of the compound, areas where further research is needed, and the compound’s potential impact on science and society.
For a specific compound like “®-(-)-4-Methyl-2-pentanol”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. You could also try using online resources like PubChem, ChemSpider, or Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
属性
IUPAC Name |
(2R)-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-4-Methyl-2-pentanol | |
CAS RN |
16404-54-9 | |
| Record name | (2R)-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


